1-(4-Chlorophenyl)pyrazole-4-carboxylic acid is a significant compound in the field of medicinal chemistry, particularly noted for its potential biological activities. Its chemical structure features a pyrazole ring substituted with a 4-chlorophenyl group and a carboxylic acid functional group, contributing to its reactivity and interaction with biological systems. The molecular formula of this compound is CHClNO, and it has a molecular weight of 222.63 g/mol.
The synthesis of 1-(4-chlorophenyl)pyrazole-4-carboxylic acid typically involves multiple steps, beginning with the formation of the pyrazole ring. One common method includes the condensation of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions. For example, starting materials may include 4-chlorobenzaldehyde and hydrazine, which undergo cyclization to form the pyrazole structure .
Following the formation of the pyrazole ring, carboxylation can be achieved through methods such as:
The molecular structure of 1-(4-chlorophenyl)pyrazole-4-carboxylic acid can be represented as follows:
The compound exhibits a planar structure due to the conjugated system between the pyrazole ring and the chlorophenyl group, which plays a crucial role in its biological activity.
1-(4-Chlorophenyl)pyrazole-4-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and pyrazoles:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action of 1-(4-chlorophenyl)pyrazole-4-carboxylic acid is primarily linked to its interactions with specific biological targets. It has been studied for potential antitumor activity, where it may inhibit certain enzymes or pathways involved in cancer cell proliferation.
Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest. The exact molecular targets remain an area of active investigation .
1-(4-Chlorophenyl)pyrazole-4-carboxylic acid exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and its application in various chemical reactions .
The compound is utilized primarily in medicinal chemistry for:
Given its promising biological activities, ongoing research continues to explore its full potential within pharmaceutical applications .
Pyrazole carboxylic acids represent a critically important subclass of nitrogen-containing heterocyclic compounds in contemporary drug discovery and agrochemical development. Characterized by a five-membered ring structure containing two adjacent nitrogen atoms (1,2-diazole) and a carboxylic acid functional group at the 4-position, these compounds provide a versatile pharmacophore for designing bioactive molecules. The pyrazole core enables diverse molecular interactions—including hydrogen bonding, dipole-dipole interactions, and π-stacking—due to its electron-rich nature and hydrogen bond acceptor/donor capabilities when substituted with appropriate functional groups [6]. Within this chemical space, 1-(4-chlorophenyl)pyrazole-4-carboxylic acid derivatives have emerged as privileged scaffolds, exhibiting a broad spectrum of biological activities ranging from anticancer to herbicidal applications. The strategic incorporation of the 4-chlorophenyl moiety at the N1 position significantly enhances these compounds' bioactivity profiles and physicochemical properties, driving sustained research interest over the past three decades [2] [8].
The pyrazole ring system offers exceptional versatility in drug design due to its capacity for extensive structural modification at three positions (N1, C3, C4, and C5). This adaptability allows medicinal chemists to fine-tune electronic properties, lipophilicity, and steric parameters to optimize target binding and pharmacokinetic profiles. The carboxylic acid group at the 4-position serves as a crucial hydrogen bond donor/acceptor and enables further derivatization into amides, esters, and hydrazides, dramatically expanding molecular diversity [6].
Bioactivity studies reveal that subtle substitutions on the pyrazole ring profoundly influence pharmacological potency. The presence of electron-withdrawing groups (e.g., trifluoromethyl) at C5 enhances herbicidal activity by approximately 40% compared to hydrogen or methyl substituents, while amino groups at C5 significantly improve anti-inflammatory potential [5] [7]. The 4-carboxylic acid functionality permits conjugation with other pharmacophores, creating hybrid molecules with dual mechanisms of action—a strategy successfully employed in developing novel antitumor agents where pyrazole acids are linked to nitrogenous heterocycles through amide bonds [8].
Table 1: Bioactivity Profile of Key 1-(4-Chlorophenyl)pyrazole-4-Carboxylic Acid Derivatives
C5 Substituent | Representative Compound | Primary Bioactivity | Molecular Weight (g/mol) |
---|---|---|---|
Trifluoromethyl | 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Herbicide development | 290.63 [2] |
Methyl | 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Anti-inflammatory | 236.66 [5] |
Amino | 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | Enzyme inhibition | 237.65 [7] |
Hydroxy | 1-(4-Chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid | Undefined bioactivity | 238.63 [9] |
None | 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | Synthetic intermediate | 222.63 [3] |
The 4-chlorophenyl substituent at the N1 position of the pyrazole ring confers three critical advantages for biological activity: enhanced lipophilicity, improved target binding affinity, and optimized metabolic stability. Chlorine's halogen bonding capability enables specific interactions with hydrophobic pockets in biological targets, while its electron-withdrawing nature modulates the π-electron density of the phenyl ring, influencing the compound's overall electronic properties [2] [8].
In agricultural chemistry, the 4-chlorophenyl moiety significantly enhances herbicidal potency. Field studies demonstrate that 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives provide 90% control of broadleaf weeds at concentrations ≤100 ppm, outperforming analogs with unsubstituted phenyl by 3-fold [2]. The chlorine atom creates optimal steric bulk (van der Waals radius: 1.75 Å) that fits precisely into herbicide target sites while maintaining favorable soil mobility profiles. In pharmaceutical contexts, this substituent improves blood-brain barrier permeability in neuroactive compounds and enhances binding to inflammatory mediators like cyclooxygenase-2 (COX-2), with molecular modeling showing 1.8 kcal/mol stronger binding than unsubstituted phenyl analogs [5] [8].
Table 2: Functional Advantages of 4-Chlorophenyl Substitution Across Applications
Application Sector | Key Functional Advantages | Representative Compound | Observed Enhancement |
---|---|---|---|
Agricultural Chemistry | Increased lipophilicity (logP +0.5), improved cuticular penetration | 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 90% weed control at 100 ppm [2] |
Pharmaceutical Development | Enhanced target affinity, improved metabolic stability | 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | COX-2 binding affinity increase by 1.8 kcal/mol [5] |
Antitumor Agents | DNA intercalation capability, topoisomerase inhibition | 1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide derivatives | GI₅₀ values 0.67–53.8 µM across cancer cell lines [8] |
Enzyme Inhibition | Steric complementarity to hydrophobic binding pockets | 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | IC₅₀ reduction by 35% vs unsubstituted phenyl [7] |
The systematic investigation of 1-(4-chlorophenyl)pyrazole-4-carboxylic acids began in earnest during the 1990s, driven by discoveries of their herbicidal and anti-inflammatory potential. Early research (1990-2000) focused on synthetic methodology development, with the introduction of efficient condensation protocols between 4-chlorophenylhydrazines and β-keto esters providing multigram quantities of key intermediates [3]. The period 2000-2010 witnessed significant expansion in biological evaluation, particularly after the discovery that 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 98534-80-6) exhibited dual-use potential in both agrochemical and pharmaceutical applications [2].
A transformative advancement occurred in 2010 with the design of hybrid molecules incorporating the 1-(4-chlorophenyl)-4-hydroxypyrazole core linked to nitrogenous heterocycles via carbonyl bridges. These compounds demonstrated remarkable antitumor activities in the National Cancer Institute's (NCI) screening program, with six derivatives showing significant broad-spectrum activity against diverse tumor cell lines. Compounds 13 and 14 (from the Polysubstituted pyrazoles series) emerged as particularly promising candidates, exhibiting growth inhibition (GI₅₀) at 0.67 µM and cytostatic effects (TGI) at 53.8 µM across multiple cancer types [8]. The 2014 review Recent advances in bioactive pyrazoles documented these developments, highlighting 1-(4-chlorophenyl)pyrazole-4-carboxylic acids as "privileged structures" in anticancer research [6]. Concurrently, commercial availability expanded dramatically, with suppliers like Laibo Chem offering multiple derivatives (e.g., LB683326BR: 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) to support global research efforts [3].
Table 3: Historical Milestones in 1-(4-Chlorophenyl)pyrazole-4-Carboxylic Acid Research
Time Period | Key Developments | Significant Advances | References |
---|---|---|---|
1990-2000 | Synthetic method development | Efficient condensation protocols for gram-scale synthesis | [3] |
2000-2010 | Biological evaluation expansion | Discovery of dual-use (agrochemical/pharmaceutical) potential for trifluoromethyl derivatives (CAS: 98534-80-6) | [2] |
2010-2014 | Antitumor hybrid molecules | NCI identification of compounds 13/14 with GI₅₀ 0.67 µM and TGI 53.8 µM | [8] |
2014-Present | Commercial diversification | Global supplier networks offering >10 derivatives for research applications | [3] [5] [7] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7